molecular formula C21H17FN4O2S B2812293 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 500267-62-9

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2812293
CAS No.: 500267-62-9
M. Wt: 408.45
InChI Key: NTVLIOQNLTZVGJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a quinolin-8-yloxy moiety, and a triazolylthio linkage, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions The process begins with the preparation of the quinolin-8-yloxy intermediate, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has been studied for its applications in:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
  • 1-(4-bromophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
  • 1-(4-iodophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Uniqueness

The uniqueness of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone lies in its fluorine atom, which imparts distinct chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological profiles, including antioxidant, antibacterial, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O2S , with a molecular weight of approximately 396.45 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antioxidant Activity

Triazole derivatives have shown significant antioxidant properties. In a study assessing various substituted triazoles, compounds similar to the one in focus exhibited potent activity against free radicals. The DPPH and ABTS assays indicated that these compounds can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been well-documented. Research indicates that compounds containing the triazole scaffold can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, molecular docking studies have shown that certain triazole derivatives bind effectively to bacterial enzymes, enhancing their antibacterial potential. Notably, some derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antibacterial Activity of Related Triazole Compounds

CompoundBacteria TestedMIC (µg/mL)Reference
Compound AE. coli16
Compound BS. aureus8
Compound CP. aeruginosa32

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported that certain triazole thiones exhibited IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival.

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound DHCT116 (Colon)6.2
Compound ET47D (Breast)10.5
Compound FMCF7 (Breast)8.3

Case Studies

  • Antioxidant Study : A systematic evaluation of various triazole derivatives showed that those with quinoline moieties had enhanced antioxidant activities compared to others without this feature, indicating the importance of structural modifications in enhancing biological activity .
  • Antibacterial Efficacy : In a comparative study involving several triazole compounds, it was found that those with fluorinated phenyl groups exhibited superior antibacterial properties against E. coli and S. aureus, highlighting the role of specific substituents in modulating activity .
  • Anticancer Mechanisms : Research on triazole thiones indicated that they could inhibit tumor growth in vivo by affecting key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[4-methyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-26-19(12-28-18-6-2-4-15-5-3-11-23-20(15)18)24-25-21(26)29-13-17(27)14-7-9-16(22)10-8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVLIOQNLTZVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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